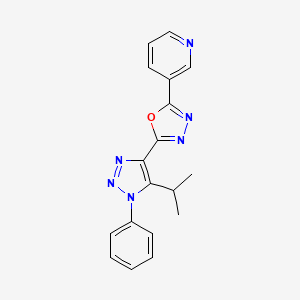

2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Description

The compound 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl group and a substituted 1,2,3-triazole ring. The triazole moiety carries an isopropyl group at position 5 and a phenyl group at position 1, while the oxadiazole is substituted at position 5 with the pyridine ring. Its synthesis likely involves cyclization reactions typical for oxadiazoles, such as dehydrative cyclization of diacylhydrazines or electrochemical methods .

Properties

IUPAC Name |

2-(1-phenyl-5-propan-2-yltriazol-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12(2)16-15(20-23-24(16)14-8-4-3-5-9-14)18-22-21-17(25-18)13-7-6-10-19-11-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGVUDIQILCSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, specific solvents, and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group.

Reduction: Reduction reactions could potentially occur at the triazole or oxadiazole rings.

Substitution: Various substitution reactions can be performed on the phenyl and pyridinyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

Structure

The compound features a triazole ring fused with an oxadiazole and a pyridine moiety. This unique structural combination contributes to its potential biological activities and material properties.

Properties

- Molecular Formula : C₁₈H₁₆N₆O

- Molecular Weight : 316.36 g/mol

- IUPAC Name : 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics and antifungal agents .

Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been explored in several studies. It interacts with specific molecular targets involved in cancer pathways, suggesting potential for use in cancer therapeutics .

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its structural features allow it to function as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Sensors and Probes : The compound can be utilized as a sensor for detecting various analytes due to its ability to interact with specific molecules through non-covalent interactions such as hydrogen bonding and π–π stacking .

Biological Studies

Biological Probes : The compound serves as a probe in biological studies to investigate various cellular processes. Its ability to bind selectively to biological targets allows researchers to study mechanisms of action at the molecular level .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of triazole derivatives showed that 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways . These findings suggest its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action for compounds like 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves interaction with specific molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Table 1: Key Structural and Functional Comparisons

Key Observations

- Anti-inflammatory Activity: The 4-chlorophenyl and bromophenyl-substituted oxadiazole () shows ~60% anti-inflammatory activity, comparable to indomethacin.

- Kinase Inhibition: The indole-pyrrolopyridine oxadiazole () demonstrates nanomolar COT kinase inhibition. The target compound’s pyridine and triazole groups could similarly interact with kinase ATP-binding pockets, though its isopropyl group may improve lipophilicity and membrane permeability.

Isostructural and Halogen-Substituted Analogues

Compounds with halogen substitutions (e.g., chloro, bromo) on aryl groups often exhibit enhanced bioactivity and crystallinity. For example:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This isostructural chloro derivative displays antimicrobial activity . The fluorine atoms enhance metabolic stability, while the triazole contributes to planar molecular conformations, favoring DNA intercalation or enzyme binding.

Table 2: Crystallographic and Physicochemical Comparisons

Biological Activity

2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that integrates the structural features of triazole and oxadiazole rings. These types of compounds have garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(1-phenyl-5-propan-2-yltriazol-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole. Its molecular formula is , and it features a complex structure that facilitates interactions with various biological targets.

The biological activity of 2-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole and oxadiazole moieties can form hydrogen bonds and π–π stacking interactions with biological molecules. Such interactions are crucial for the compound's efficacy in inhibiting various biological processes.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of pathogenic bacteria and fungi.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 2-(5-Isopropyl-1-phenyl-triazol) | Staphylococcus aureus | MIC: 0.125–8 μg/mL | |

| 2-(5-Isopropyl-triazol) | Candida albicans | Antifungal activity |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis | |

| U251 (human glioblastoma) | < 20 | Cell cycle arrest |

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and pyridine rings significantly influence the biological activity of the compound. The presence of electron-donating groups enhances its interaction with biological targets.

Key Findings:

- Substitution Patterns : The position and type of substituents on the phenyl ring affect both antimicrobial and anticancer activities.

- Ring Interactions : The oxadiazole ring plays a critical role in enhancing the lipophilicity of the compound, facilitating better membrane penetration.

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives against Candida species, revealing that modifications similar to those in 2-(5-isopropyl-triazol) resulted in enhanced antifungal activity compared to standard treatments.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives against breast cancer cell lines. The results indicated that compounds structurally similar to 2-(5-isopropyl-triazol) exhibited significant cytotoxicity.

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives like this compound?

The synthesis typically involves cyclization of amidoxime precursors using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, amidoxime intermediates can undergo dehydration to form the oxadiazole ring, with purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Spectroscopic techniques are critical:

- NMR (¹H and ¹³C) identifies proton and carbon environments, confirming substituent positions.

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

- IR spectroscopy detects functional groups (e.g., C=N in oxadiazole) .

Q. What in vitro assays are recommended for initial biological screening?

Common assays include:

- Antimicrobial activity : Agar diffusion or microdilution assays against bacterial/fungal strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.

- Catalyst use : Lewis acids like Cu(OTf)₂ may accelerate [3+2] cycloadditions.

- Temperature control : Reflux at 80–100°C ensures complete reaction without side products .

Q. What strategies resolve contradictions in reported bioactivity data for similar oxadiazole derivatives?

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity contributors.

- Dose-response studies : Validate activity across multiple concentrations to rule out false positives .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct formation : Use preparative HPLC to separate isomers or unreacted intermediates.

- Purity validation : Combine TLC with high-resolution MS to confirm >95% purity .

Methodological Considerations

Q. How to design a SAR study for this compound’s anticancer potential?

- Core modifications : Replace pyridin-3-yl with other aryl groups (e.g., pyrazine) to assess scaffold flexibility.

- Bioisosteric replacement : Substitute the isopropyl group with cyclopropyl to evaluate steric effects .

Q. What analytical techniques quantify stability under physiological conditions?

- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

- LC-MS : Identify degradation products and pathways .

Q. How to validate target engagement in cellular models?

- Fluorescence polarization assays : Measure binding to fluorescently labeled proteins.

- Knockdown studies : Use siRNA to silence putative targets and assess activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.